

An In-depth Technical Review of 4-Methyl-4H-1,2,4-triazole

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Compound of Interest

Compound Name: 4-Methyl-4H-1,2,4-triazole

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Introduction

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups. These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of a wide array of therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of **4-Methyl-4H-1,2,4-triazole**, a fundamental member of this class, summarizing its chemical properties, synthetic methodologies, and biological significance with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

4-Methyl-4H-1,2,4-triazole is a five-membered heterocyclic compound with the molecular formula $C_3H_5N_3$.^[1] The core 1,2,4-triazole ring's unique electronic configuration and the presence of a methyl group at the 4-position influence its chemical reactivity and biological interactions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Methyl-4H-1,2,4-triazole**

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ N ₃	[1]
Molecular Weight	83.09 g/mol	[1]
CAS Number	10570-40-8	[1]
IUPAC Name	4-methyl-4H-1,2,4-triazole	[1]
Appearance	White to Off-White to Light Yellow Powder	[2]
Purity	96.5-100%	[2]

Synthesis of 4-Methyl-4H-1,2,4-triazole

The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through several established synthetic routes, with the Pellizzari and Einhorn-Brunner reactions being classical methods for the formation of the 1,2,4-triazole ring.[3][4]

Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[5] For the synthesis of **4-Methyl-4H-1,2,4-triazole**, a potential pathway would involve the reaction of N-methylformamide with formic hydrazide.

A detailed experimental protocol specifically for the synthesis of **4-Methyl-4H-1,2,4-triazole** via the Pellizzari reaction is not readily available in the reviewed literature. However, a general procedure for a similar synthesis is as follows:

- An intimate mixture of an equimolar amount of the amide (e.g., N-methylformamide) and the acylhydrazide (e.g., formic hydrazide) is prepared.
- The mixture is heated in an oil bath, typically at temperatures ranging from 220-250°C, for several hours.[6]
- The reaction progress can be monitored by the evolution of water vapor.
- Upon completion, the reaction mixture is cooled to room temperature.

- The crude product is then purified, often by recrystallization from a suitable solvent such as ethanol or by trituration to remove unreacted starting materials and byproducts.[6]

The following diagram illustrates the general workflow for a Pellizzari reaction.



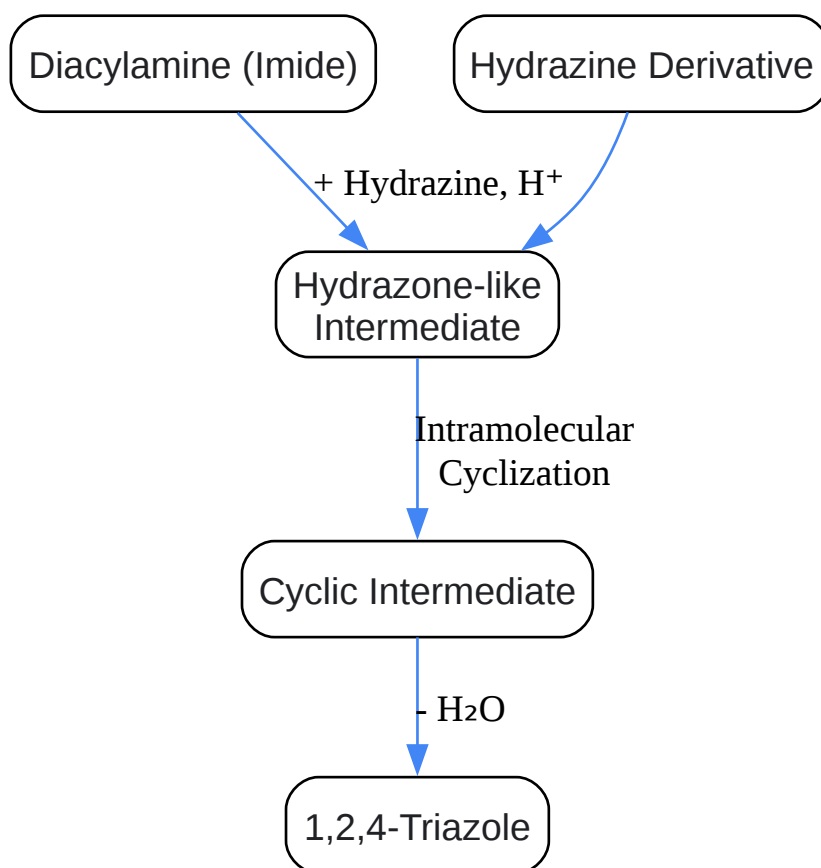
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Pellizzari Reaction Workflow

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles through the acid-catalyzed condensation of an imide with a hydrazine.[4][7] This method can also be adapted for the synthesis of 4-substituted triazoles.

The diagram below outlines the general mechanism of the Einhorn-Brunner reaction.



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Einhorn-Brunner Reaction Mechanism

Spectroscopic Characterization

While specific, detailed spectroscopic data for **4-Methyl-4H-1,2,4-triazole** is not extensively published, data for the closely related derivative, **4-Methyl-4H-1,2,4-triazole-3-thiol**, is available and provides insight into the expected spectral features.

Table 2: Spectroscopic Data for **4-Methyl-4H-1,2,4-triazole-3-thiol** and Related Compounds

Technique	Observed Peaks / Signals	Compound	Reference(s)
^1H NMR	δ (ppm): 3.5 (s, 3H, N-CH ₃), 8.5 (s, 1H, C-H of triazole ring)	4-Methyl-4H-1,2,4-triazole-3-thiol	[8][9]
^{13}C NMR	δ (ppm): ~30 (N-CH ₃), ~145 (C-H of triazole ring), ~165 (C=S)	4-Methyl-4H-1,2,4-triazole-3-thiol	[10]
FTIR (cm ⁻¹)	~3100 (N-H stretch), ~2950 (C-H stretch), ~1500 (C=N stretch)	4-Methyl-4H-1,2,4-triazole-3-thiol	[11]
Mass Spec (m/z)	115 (M ⁺) for C ₃ H ₅ N ₃ S	4-Methyl-4H-1,2,4-triazole-3-thiol	[12]

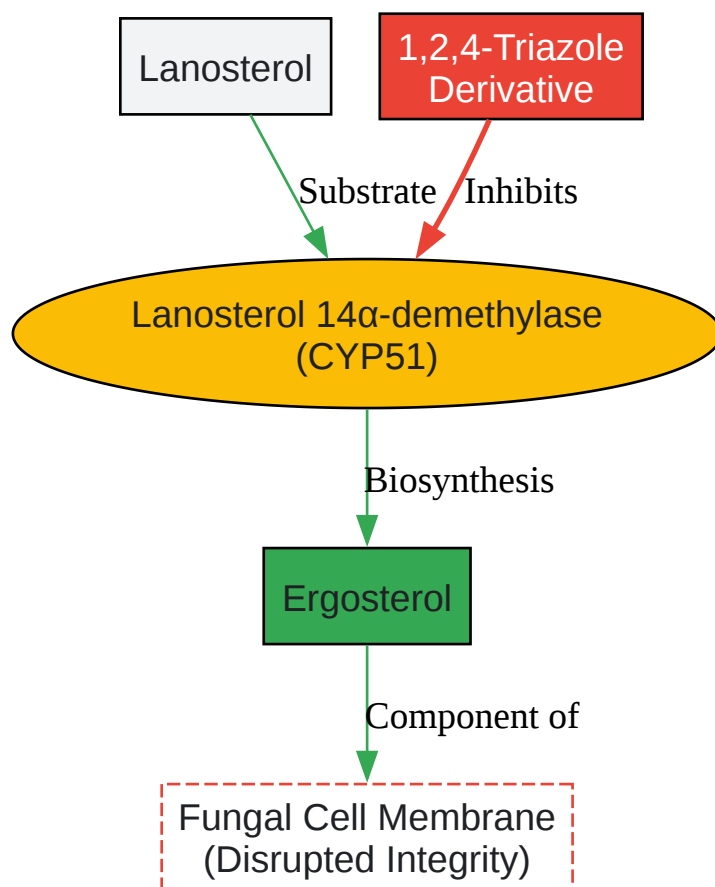
Biological Activity and Applications

The 1,2,4-triazole scaffold is a key component in numerous clinically important drugs, particularly antifungal and anticancer agents.

Antifungal Activity

Many 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).[13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. While specific MIC values for **4-Methyl-4H-1,2,4-triazole** are not widely reported, numerous derivatives have been shown to be active against various fungal strains.

The following diagram illustrates the signaling pathway of ergosterol biosynthesis and the inhibitory action of triazole antifungals.



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Antifungal Mechanism of Triazoles

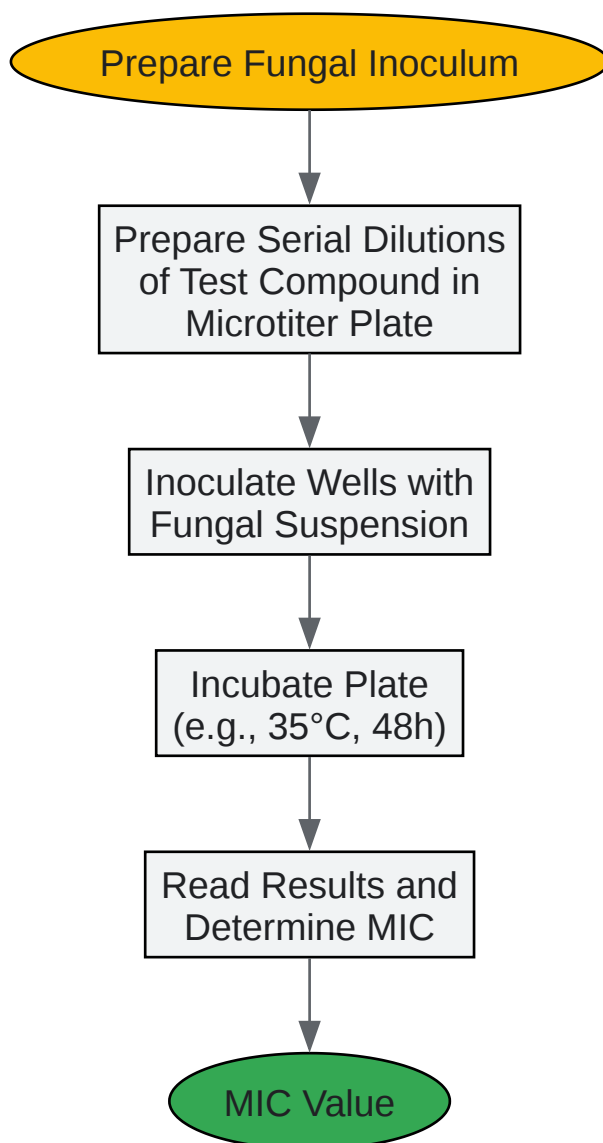
Table 3: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound	Fungal Strain	MIC (µg/mL)	Reference(s)
1,2,4-Triazole-indole hybrid	Candida glabrata	0.25	[14]
1,2,4-Triazole-indole hybrid	Candida krusei	0.125	[14]
1,2,4-Triazole-indole hybrid	Candida albicans	0.5	[14]
Thiazolo[4,5-d]pyrimidine-triazole hybrid	Various Fungi	0.06 - 2	[15]
1,2,3-Benzotriazine-4-one-triazole hybrid	Candida albicans	0.0156 - 2.0	[16]

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay.

- Preparation of Inoculum: A suspension of the fungal strain is prepared and adjusted to a standardized concentration (e.g., 5×10^2 to 2.5×10^3 cells/mL).[14]
- Serial Dilution: The test compound (e.g., a 1,2,4-triazole derivative) is serially diluted in a microtiter plate containing a suitable broth medium.
- Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48 hours).[14]
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., a 50% decrease in turbidity compared to the control).[14]

The following diagram depicts the general workflow for antifungal susceptibility testing.



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Antifungal Susceptibility Testing Workflow

Anticancer Activity

Certain 1,2,4-triazole derivatives have shown promise as anticancer agents. Their mechanisms of action can vary, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.

Table 4: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference(s)
Quinazolinone-triazole hybrid	MCF-7	38.38	[17]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative	MCF-7	0.31	[18]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative	Caco-2	4.98	[18]
1,2,4-Triazole-pyridine hybrid	HepG2	1.93	[19]
N-arylated 1,2,4-triazole acetamide	HepG2	16.782 (μg/mL)	[2]

Conclusion

4-Methyl-4H-1,2,4-triazole serves as a fundamental building block in the design and synthesis of a diverse range of biologically active compounds. While detailed experimental protocols and comprehensive characterization data for this specific molecule are not abundantly available in recent literature, the established synthetic routes for the 1,2,4-triazole core, such as the Pellizzari and Einhorn-Brunner reactions, provide a solid foundation for its preparation. The extensive research into the antifungal and anticancer activities of its derivatives highlights the therapeutic potential of the **4-methyl-4H-1,2,4-triazole** scaffold. Further investigation into the specific biological profile of the parent compound and the development of optimized synthetic procedures will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

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